Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Description
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (CAS: 1433203-72-5) is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical interest. This compound features a fluorine substituent at the 7-position of the imidazo[1,2-a]pyridine ring and an ethyl acetate group at the 2-position. Its molecular formula is C₁₁H₁₁FN₂O₂, with a molecular weight of 238.22 g/mol (calculated). The fluorine atom enhances metabolic stability and influences electronic properties, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZUPSPYZLASFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC(=CC2=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(pyridin-2-yl)acetate. This intermediate is then subjected to cyclization with a fluorinating agent to introduce the fluorine atom, resulting in the formation of this compound .
Chemical Reactions Analysis
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent position and halogen type. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Halogen | Melting Point (°C) | pKa (Predicted) |
|---|---|---|---|---|---|---|---|
| Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | 1433203-72-5 | C₁₁H₁₁FN₂O₂ | 238.22 | 7-position | F | Not reported | 5.14 ± 0.50* |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | 59128-04-0 | C₁₁H₁₁BrN₂O₂ | 283.12 | 6-position | Br | Not reported | Not reported |
| Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate | 59128-03-9 | C₁₁H₁₀Cl₂N₂O₂ | 273.12 | 6,8-positions | Cl | 92–93 | Not reported |
| Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 1260843-88-6 | C₁₀H₉FN₂O₂ | 208.19 | 8-position | F | Not reported | Not reported |
*Predicted using analogous compounds .
Key Observations:
- Halogen Effects: Fluorine’s electronegativity increases polarity and metabolic stability compared to bromine or chlorine.
- For example, 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a simpler structure (C₁₀H₉FN₂O₂) but reduced steric bulk .
- Thermal Stability : The 6,8-dichloro derivative has a defined melting point (92–93°C), suggesting higher crystallinity compared to fluoro analogs .
Biological Activity
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a compound characterized by its imidazo[1,2-a]pyridine structure, which incorporates a fluorine atom at the 7-position of the imidazole ring. This structural feature may confer unique biological activities, making it a subject of interest in medicinal chemistry. The compound has a molecular formula of C11H11FN2O2 and a molecular weight of 222.22 g/mol.
- Molecular Formula : C11H11FN2O2
- Molecular Weight : 222.22 g/mol
- Structural Characteristics : Contains a fused ring system with nitrogen atoms, enhancing its potential for biological interactions.
Pharmacological Potential
The biological activity of this compound has not been extensively documented; however, related compounds in the imidazo[1,2-a]pyridine family have shown promising pharmacological effects. These include:
- Antimicrobial Activity : Some imidazo derivatives have demonstrated efficacy against various pathogens.
- Antitumor Effects : Certain compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Imidazo derivatives can interact with specific enzymes, potentially modulating their activity and offering therapeutic benefits.
While specific mechanisms for this compound remain unclear due to limited research, studies on similar compounds suggest that they may act through:
- Binding to Enzymes : Interaction with enzymes such as methionyl-tRNA synthetase has been noted in related studies, indicating potential pathways for inhibition or modulation.
- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Differences |
|---|---|---|
| Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | Imidazo[1,2-a]pyridine | Bromine instead of fluorine |
| Ethyl 4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)acetate | Imidazo[1,2-a]pyridine | Different position of functional group |
| Mthis compound | Imidazo[1,2-a]pyridine | Methyl group instead of ethyl |
This comparison highlights how the fluorination and positional variations in the imidazo framework may lead to distinct biological activities.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures effectively inhibit various enzymes. For instance:
- A study on imidazopyridine derivatives found significant enzyme inhibition against Trypanosoma brucei methionyl-tRNA synthetase. Compounds exhibited low toxicity to mammalian cells while maintaining high potency (EC50 values in the low nanomolar range) .
Antiviral Activity
While not directly tested on this compound, related compounds have shown antiviral properties. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via cyclization reactions. For example, reacting 2-aminopyridine derivatives with chloroacetyl intermediates under reflux conditions (e.g., ethanol or acetonitrile) yields imidazo[1,2-a]pyridine cores. Ethyl ester groups are introduced using ethyl bromoacetate in the presence of anhydrous K₂CO₃ . Optimization involves adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature (reflux vs. room temperature), and stoichiometry of thiourea or alkylating agents to improve yields (up to 96% reported) .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Aromatic protons in the 6.8–8.2 ppm range confirm the imidazo[1,2-a]pyridine scaffold, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
- X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs) resolves fluorine and ester substituent positions, with R-factor refinements <0.05 validating accuracy .
- HRMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity against S. aureus and P. aeruginosa (MIC values: 4–32 µg/mL). Testing involves broth microdilution assays under CLSI guidelines, with thiourea-modified derivatives showing enhanced potency due to thioalkyl side chains . Cytotoxicity studies (e.g., MTT assays) are used to assess selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, fluorine substitution reduces electron density at the pyridine ring, affecting regioselectivity in further functionalization. Solvent effects are modeled using PCM, and vibrational spectra (IR) are simulated to match experimental data .
Q. What strategies resolve contradictions in reaction yields between different synthetic protocols?
- Answer : Conflicting yields (e.g., 50% vs. 96%) may arise from solvent choice or competing side reactions. Systematic analysis using DOE (Design of Experiments) identifies critical factors. For example, replacing ethanol with acetonitrile in thiourea reactions reduces hydrolysis byproducts. LC-MS monitors intermediates, while Arrhenius plots optimize temperature thresholds .
Q. How does substituent variation (e.g., fluoro vs. nitro groups) influence pharmacological activity?
- Answer : Fluorine enhances membrane permeability (logP ~2.5) and metabolic stability, while nitro groups improve antibacterial activity via redox cycling. SAR studies involve synthesizing analogs (e.g., 2-thioalkyl-3-nitro derivatives) and comparing IC₅₀ values. QSAR models quantify contributions of substituent electronic (Hammett σ) and steric (Taft Es) parameters .
Q. What crystallographic challenges arise in resolving structures of halogenated imidazo[1,2-a]pyridines?
- Answer : Heavy atoms like fluorine cause weak anomalous scattering, complicating phase determination. Solutions include:
- Using high-intensity X-rays (synchrotron radiation).
- Twinning refinement in SHELXL to address pseudo-merohedral twinning .
- Hybrid methods (e.g., combining XRD with DFT-optimized geometries) .
Q. How are cytotoxicity mechanisms evaluated for derivatives of this compound?
- Answer : Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probes) identify mechanisms. For platinum(IV) conjugates, ICP-MS quantifies cellular uptake, while comet assays assess DNA damage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
